molecular formula C6H14N2S B8780679 Thiourea, N-pentyl- CAS No. 1516-34-3

Thiourea, N-pentyl-

Cat. No. B8780679
Key on ui cas rn: 1516-34-3
M. Wt: 146.26 g/mol
InChI Key: KIYXXKTUEPCNLC-UHFFFAOYSA-N
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Patent
US08039478B2

Procedure details

Pentylisothiocyanate (10 g, 0.08 mol) was added slowly (about 10 mins) to a mixture of ammonia (50 mL, 0.2 mol) in methanol (7 N) at 0° C. After being stirred at room temperature for 1 h, the solvent was stripped off and the product was obtained as a white solid (10 g, 88.4%), which was used for next step without further purification. LCMS calculated for C6H15N2S: (M+H) 147.1. found 147.1.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
88.4%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:6]=[C:7]=[S:8])[CH2:2][CH2:3][CH2:4][CH3:5].[NH3:9]>CO>[CH2:1]([NH:6][C:7]([NH2:9])=[S:8])[CH2:2][CH2:3][CH2:4][CH3:5]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(CCCC)N=C=S
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After being stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCCC)NC(=S)N
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 88.4%
YIELD: CALCULATEDPERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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